Sodium tetrapropylborate

Übersicht

Beschreibung

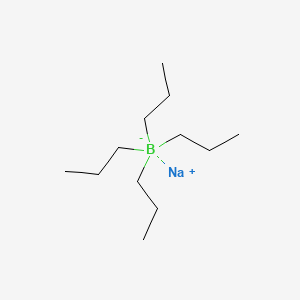

Sodium tetrapropylborate is a useful research compound. Its molecular formula is C12H28BNa and its molecular weight is 206.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 206.2181753 g/mol and the complexity rating of the compound is 85.4. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sodium tetrapropylborate (NaB(C₃H₇)₄) is an organoboron compound that has garnered attention for its applications in analytical chemistry, particularly in the derivatization of organometallic pollutants. This article reviews the biological activity of this compound, focusing on its role in environmental analysis and its interactions with biological systems.

Overview of this compound

This compound is a white hygroscopic powder that is stable in aqueous solutions but can be pyrophoric in air. It is primarily used as a derivatization reagent in gas chromatography for the analysis of organometallic compounds, such as organotin and organolead species, which are significant due to their toxicity and environmental impact .

Applications in Environmental Analysis

Derivatization of Organometallic Compounds

This compound facilitates the propylation of various organometallic compounds, enhancing their volatility and enabling their detection through gas chromatography. This method is particularly useful for analyzing methylmercury and other organometallic pollutants in biological and environmental samples .

Case Study: Methylmercury Analysis

In a study focused on the analysis of methylmercury (CH₃Hg), this compound was employed to derivatize the compound, allowing for its quantification in biological tissues. The study utilized certified reference materials (CRMs) such as TORT-2 (lobster hepatopancreas) and ERM-CE464 (tuna fish), demonstrating effective recovery rates for CH₃Hg, which ranged from 93% to 108% .

| Sample Type | Certified Concentration (µg/g) | Recovery Rate (%) |

|---|---|---|

| TORT-2 | 0.163 ± 0.014 | 93 - 108 |

| ERM-CE464 | 5.50 | 93 - 108 |

Biological Interactions and Toxicity

While this compound is primarily recognized for its analytical applications, its biological interactions warrant further investigation. Research indicates that the compound may influence the solubility and bioavailability of toxic organometallics in marine organisms, potentially affecting their uptake and toxicity profiles .

Impact on Marine Organisms

Studies have shown that this compound can alter the partitioning behavior of organotin compounds, which are known to be toxic to aquatic life. The presence of this compound may enhance the solubility and biological uptake of these compounds, raising concerns about its environmental impact when used extensively in analytical procedures .

Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Organolead Compound Determination : A study demonstrated that this compound could effectively derivatize lead-containing compounds for detection via solid-phase microextraction coupled with gas chromatography .

- Extraction Method Comparisons : Research comparing extraction methods for organolead compounds found that this compound provided superior results in terms of sensitivity and recovery rates compared to other reagents .

- Stability and Storage : this compound solutions can be stored in tetrahydrofuran for extended periods without significant degradation, making it a practical choice for laboratory use .

Wissenschaftliche Forschungsanwendungen

Derivatization of Organometallic Pollutants

Sodium tetrapropylborate is extensively used for the derivatization of organometallic pollutants such as organotin, organomercury, and organolead compounds. The derivatization process transforms these compounds into more volatile species suitable for gas chromatography (GC) analysis. This capability is crucial for environmental monitoring, where these pollutants are often present in low concentrations .

Reaction Mechanism:

The derivatization reaction can be represented as follows:

Where represents the organic moiety and denotes the metal atom (e.g., Sn, Pb, Hg) in the organometallic compound .

Environmental Monitoring

In studies focusing on environmental health, this compound has been employed to analyze methylmercury (MeHg) levels in biological samples such as fish tissues. The compound facilitates the extraction and quantification of MeHg through derivatization followed by gas chromatography-mass spectrometry (GC-MS). This method enhances sensitivity and specificity in detecting trace amounts of toxic metals .

Case Study Example:

A study utilized this compound to derive MeHg from fish samples, achieving recovery rates between 93-108% for spiked samples. This demonstrated its effectiveness in environmental monitoring and food safety assessments .

Speciation Analysis

This compound is also valuable in speciation analysis, which involves identifying and quantifying different chemical forms of an element. This application is particularly relevant in toxicology and public health research, where understanding the specific forms of metals can influence risk assessments and regulatory decisions .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Derivatization | Converts organometallic pollutants into volatile derivatives for GC analysis | Enhances detection sensitivity |

| Environmental Monitoring | Analyzes MeHg levels in biological samples | Recovery rates of 93-108% |

| Speciation Analysis | Identifies different chemical forms of metals | Crucial for toxicological assessments |

Analyse Chemischer Reaktionen

Core Alkylation Reactions

Sodium tetrapropylborate primarily functions as a propyl group donor in aqueous media, reacting with organometallic cations to form volatile derivatives. Key reaction pathways include:

Organotin and Organolead Compounds

For organotin (Sn) and organolead (Pb) species with the general formula R₄₋ₙMⁿ⁺ (M = Sn or Pb; R = alkyl/aryl group):

This reaction replaces labile inorganic or organic ligands (e.g., chloride, methyl, ethyl) with propyl groups, converting ionic species into neutral, GC-amenable derivatives .

Organomercury Compounds

For organomercury (Hg) ions (RHg⁺):

This propylation is essential for analyzing methylmercury in biological samples, such as fish tissue .

Reaction Mechanism and Selectivity

-

Aqueous Compatibility : Unlike Grignard reagents, NaBPr₄ operates effectively in water, eliminating the need for anhydrous conditions .

-

Propyl Group Advantage : Propylation avoids interference from common environmental pollutants containing methyl, ethyl, or butyl groups, ensuring accurate speciation .

-

Byproduct Formation : Tripropylborane (B(C₃H₇)₃), a volatile byproduct, does not interfere with GC analysis .

Optimized Reaction Conditions

Experimental studies define optimal parameters for derivatization:

Limits of Detection (LODs) for Organotin Compounds

| Compound | LOD (ng/L) | Matrix | Technique | Source |

|---|---|---|---|---|

| Tetraethyltin (TET) | 1.0 | Seawater | HS-SPME/GC-AED | |

| Tributyltin (TBT) | 0.025 | Environmental water | HS-SPME/GC-ICPMS | |

| Triphenyltin (TPT) | 0.5 | Road dust | GC-MS |

Comparative Advantages Over Grignard Reagents

-

Solvent-Free : Eliminates hazardous organic solvents required for Grignard reactions .

-

Faster Analysis : Reduces derivatization time from hours to minutes .

-

Broader Compatibility : Effective for multi-element speciation (Hg, Pb, Sn) in complex matrices like seawater and biological tissues .

Synthetic Pathway

NaBPr₄ is synthesized via:

Eigenschaften

IUPAC Name |

sodium;tetrapropylboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBNWVIDTHWBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC)(CCC)(CCC)CCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BNa | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45067-99-0, 105146-61-0 | |

| Record name | 45067-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 105146-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.